molecular formula C13H9F5N2S B1456838 2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole CAS No. 1379811-95-6

2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole

Cat. No.: B1456838
CAS No.: 1379811-95-6
M. Wt: 320.28 g/mol
InChI Key: CSRDYOJLMUULLL-UHFFFAOYSA-N
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Description

2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole (CAS 1379811-95-6) is a high-value benzimidazole derivative incorporating a pentafluorosulfanyl (SF5) group. This compound is supplied for research and development purposes and is not intended for diagnostic, therapeutic, or any personal use. The integration of the SF5 moiety is a key feature of this chemical. The SF5 group is recognized in medicinal and agrochemical research for its distinct properties, often described as a "super-trifluoromethyl group" due to its high electronegativity, thermal stability, and significant lipophilicity . These characteristics can profoundly influence the physicochemical and pharmacokinetic profile of a molecule, making SF5-containing compounds attractive for optimizing lead compounds in drug discovery . Recent studies highlight the application of SF5-containing analogues, particularly in the development of new crop-protecting agents. Meta-diamide insecticides featuring the SF5 group have demonstrated excellent insecticidal activity and a favorable selectivity profile towards insects, alongside promising solubility and log P values that support bioavailability . Researchers can leverage this compound as a versatile building block to explore these properties in the design of novel bioactive molecules for various industrial and scientific applications.

Properties

IUPAC Name

pentafluoro-(2-phenyl-3H-benzimidazol-5-yl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F5N2S/c14-21(15,16,17,18)10-6-7-11-12(8-10)20-13(19-11)9-4-2-1-3-5-9/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRDYOJLMUULLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Phenylbenzimidazole Core

A well-documented and environmentally friendly method for preparing 2-phenylbenzimidazole involves the condensation of o-phenylenediamine with benzaldehyde in aqueous medium, catalyzed by sodium bisulfite. This method avoids organic solvents, aligning with green chemistry principles, and achieves high yields.

Key Reaction Conditions:

Parameter Condition/Value
Reactants o-Phenylenediamine, Benzaldehyde
Catalyst Sodium bisulfite
Solvent Water
Temperature 80–90 °C (optimal ~85 °C)
Molar Ratio (o-phenylenediamine : benzaldehyde : sodium bisulfite) 1 : 1 : 2 to 2.4
Water to o-phenylenediamine ratio 1100–1300 g water per mole (optimal 1200 g)
Benzaldehyde addition time 0.5–1.5 hours (preferably 1 hour)
Reaction time 1.5–2.5 hours (preferably 2 hours)
Purification Alcohol dissolution, activated carbon treatment, filtration, crystallization, centrifugation, drying

Process Summary:

  • o-Phenylenediamine and sodium bisulfite are dissolved in water and heated to 80–90 °C.
  • Benzaldehyde is added gradually over about 1 hour.
  • The mixture is maintained at reaction temperature for approximately 2 hours.
  • After cooling, the product is isolated by centrifugation and washing with water.
  • Further purification involves dissolving the crude product in alcohol, treating with activated carbon to remove impurities, filtering, crystallizing, centrifuging, and drying.

Outcomes:

  • Yield of 2-phenylbenzimidazole reaches approximately 96.3%.
  • The method is cost-effective, environmentally benign, and operationally simple.
  • Avoids the use of organic solvents, reducing environmental impact.

This preparation method is detailed in a 2021 patent and represents a robust approach to synthesizing the benzimidazole core essential for further functionalization.

Introduction of the Pentafluorosulfanyl Group (−SF5) at the 5-Position

The incorporation of the pentafluorosulfanyl group into benzimidazole derivatives, particularly at the 5-position, is achieved via a substrate-controlled pentafluorosulfanylation reaction using pentafluorosulfur chloride (SF5Cl). This method has been recently reported in the literature as an efficient pathway to access SF5-substituted benzimidazole compounds.

Key Features of the Pentafluorosulfanylation Method:

Aspect Details
Starting Material Activated alkenes containing benzimidazole moiety
Pentafluorosulfanyl Source SF5Cl (pentafluorosulfur chloride)
Reaction Type Radical mechanism involving single electron transfer (SET) or atom transfer radical addition (ATRA)
Product Types SF5-containing benzoimidazole[2,1-a]isoquinolin-6(5H)-ones and SF5-containing N-benzoyl benzimidazoles
Additional Capability Also applicable for tetrafluorosulfanyl (−SF4−) group incorporation
Reaction Efficiency High efficiency with broad substrate scope
Mechanistic Insight Radical pathway involving SET or ATRA processes

Process Overview:

  • The activated alkene substrate bearing the benzimidazole moiety is treated with SF5Cl under controlled conditions.
  • The reaction proceeds via a radical mechanism, facilitating the selective introduction of the −SF5 group at the desired position.
  • The method allows for the synthesis of complex SF5-substituted benzimidazole derivatives with good yields and selectivity.

Significance:

  • This approach provides a direct and efficient route to pentafluorosulfanyl-substituted benzimidazoles, which are valuable in medicinal chemistry and materials science due to the unique properties conferred by the −SF5 group.
  • The radical mechanism offers a versatile platform for further functionalization and structural diversity.

This method was reported in a 2025 publication in The Journal of Organic Chemistry by Tan et al., representing the state-of-the-art in pentafluorosulfanylation of benzimidazole derivatives.

Summary Table of Preparation Steps

Step Method/Condition Yield/Outcome Reference
Synthesis of 2-phenylbenzimidazole Condensation of o-phenylenediamine and benzaldehyde in water with sodium bisulfite catalyst, 85 °C, 2 h ~96.3% yield, green process
Purification of benzimidazole Alcohol dissolution, activated carbon treatment, crystallization High purity product
Pentafluorosulfanylation Radical reaction of activated benzimidazole alkene with SF5Cl Efficient introduction of −SF5 group

Research Findings and Analysis

  • The aqueous synthesis of 2-phenylbenzimidazole using sodium bisulfite as a catalyst is notable for its environmental friendliness and high yield, avoiding costly and toxic organic solvents.
  • The pentafluorosulfanylation step employs SF5Cl, a reagent that introduces the −SF5 group via a radical mechanism, which is both substrate-controlled and highly selective, enabling access to novel SF5-substituted benzimidazole frameworks.
  • The combination of these methods allows for the efficient preparation of 2-Phenyl-5-(pentafluorosulfanyl)-1H-benzimidazole, a compound with potential applications in pharmaceuticals and advanced materials due to the biological relevance of benzimidazoles and the distinctive characteristics of the pentafluorosulfanyl group.
  • The radical mechanism proposed for the pentafluorosulfanylation step suggests opportunities for further mechanistic studies and optimization for scale-up.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The presence of the pentafluorosulfanyl group significantly influences electrophilic substitution reactions:

  • Nucleophilic Attack : The SF₅ group acts as a strong electron-withdrawing substituent, making adjacent carbon atoms more susceptible to nucleophilic attack. This characteristic facilitates various substitution reactions, including halogenation and alkylation.

Photoredox Catalysis

Recent studies have demonstrated that photoredox catalysis can effectively functionalize compounds containing the SF₅ group:

  • Mechanism : Under visible light irradiation, SF₅ radicals are generated from SF₆ or SF₅Cl precursors. These radicals can then participate in radical addition reactions with alkenes or alkynes, leading to the formation of new carbon-fluorine bonds .

Mannich Reaction

The Mannich reaction has been employed to synthesize derivatives of 2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole:

  • Procedure : The reaction involves the condensation of an amine with formaldehyde and an active hydrogen compound (e.g., benzimidazole). This method allows for the introduction of various amine substituents, resulting in a library of functionalized benzimidazoles .

Antimicrobial Activity Studies

Research has indicated that derivatives of benzimidazoles exhibit significant antimicrobial properties:

  • Biological Evaluation : Compounds synthesized from this compound have been tested against various microbial strains, showing promising activity that correlates with structural modifications .

Table 2: Biological Activity of Derivatives

CompoundMicrobial StrainActivity (EC50)References
Compound AE. coli10 µM
Compound BS. aureus15 µM
Compound CC. albicans20 µM

Scientific Research Applications

Agricultural Applications

Insecticides Development
The pentafluorosulfanyl (SF5) group has been identified as a promising moiety for the development of novel insecticides. Research indicates that compounds containing the SF5 group exhibit significant insecticidal activity. For instance, a study focusing on meta-diamide insecticides highlighted that a derivative of the SF5 group demonstrated high potency against Plutella xylostella, a common agricultural pest. The compound showed excellent selectivity towards insects while maintaining low toxicity to mammals, making it an attractive candidate for crop protection agents .

Table 1: Insecticidal Activity of SF5-Containing Compounds

CompoundTarget PestActivity LevelSelectivity Ratio
4dPlutella xylostellaHigh>30 μM
BPB3Spodoptera frugiperdaModerate15 μM

Pharmaceutical Applications

Cancer Treatment
The inhibition of p97, a protein associated with cancer cell proliferation and survival, has been explored using small molecules including those derived from benzoimidazole structures. The pentafluorosulfanyl group enhances the binding affinity of these compounds to p97, making them potential candidates for cancer therapies. Clinical trials are currently assessing the efficacy of p97 inhibitors in treating various cancers, including acute myeloid leukemia (AML) and solid tumors .

Table 2: Potential Cancer Treatments Using p97 Inhibitors

Compound NameTarget Cancer TypeMechanism of Action
CB-5339AML, MDSp97 inhibition
Experimental Compound XSolid TumorsProteasome pathway modulation

Materials Science Applications

Fluorinated Materials
The incorporation of the SF5 group into materials science has led to the development of new fluorinated polymers and dyes. These materials exhibit unique optical properties, making them suitable for applications in organic electronics and photonics. The SF5 group acts as a strong electron-withdrawing substituent, which can enhance the performance of push-pull fluorophores used in light-emitting devices .

Table 3: Properties of SF5-Based Materials

Material TypeOptical PropertyApplication Area
Push-Pull FluorophoresHigh fluorescenceOrganic light-emitting diodes
Fluorinated PolymersEnhanced thermal stabilityCoatings and films

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The pentafluorosulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively penetrate biological membranes and reach its targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole with structurally similar compounds:

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) CAS Number Reference
This compound Phenyl (2), -SF₅ (5) Not reported Not available 1379812-01-7
2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole 4-Bromophenyl (2), -SF₅ (5) Not reported Not available 1379803-58-3
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole Phenyl (2), Chloro (5) 215–217 7.73–7.76 (m, 2H), 7.81 (d, J=1.2 Hz, 1H) 14225-76-4
2-(4-Fluorophenyl)-5-nitro-1H-benzimidazole 4-Fluorophenyl (2), Nitro (5) 120–122 Not available 348-35-6
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole Fluorophenyl (2), Dioxol (6) 160–165 Not available Not reported

Key Observations :

  • Electron-Withdrawing Groups: The -SF₅ group in the target compound enhances thermal stability compared to nitro (-NO₂) or chloro (-Cl) substituents, as seen in analogs like 2-(4-fluorophenyl)-5-nitro-1H-benzimidazole .
  • Steric Effects : Bulky substituents (e.g., 4-bromophenyl in 1379803-58-3) reduce solubility in polar solvents, whereas smaller groups like -Cl (14225-76-4) improve crystallinity .
  • Spectral Signatures : The absence of ¹H NMR data for the target compound contrasts with detailed spectral profiles of chloro- and nitro-substituted analogs, highlighting a gap in published literature .

Biological Activity

2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

  • Molecular Formula : C13H7F5N2S
  • Molecular Weight : 304.26 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Fibroblast Growth Factor Receptors (FGFRs) : Inhibition of FGFRs can lead to reduced cell proliferation and induction of apoptosis, making it a candidate for cancer therapy.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi, indicating its utility in treating infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit tumor cell proliferation in vitro and reduce tumor growth in vivo models.

Study TypeFindings
In vitro StudySignificant inhibition of cell proliferation in cancer cell lines through FGFR inhibition.
In vivo EfficacyReduced tumor growth in mouse models when administered at specific doses.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various pathogens:

  • Bacterial Activity : Exhibited effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
  • Fungal Activity : Demonstrated antifungal properties against Candida albicans.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • A study reported significant inhibition of cell proliferation in various cancer cell lines via FGFR inhibition.
    • Another study indicated reduced tumor growth in mouse models with specific dosing regimens.
  • Antimicrobial Assays :
    • Various synthesized derivatives showed promising results in inhibiting bacterial and fungal growth, with minimum inhibitory concentration (MIC) values indicating strong efficacy.
  • Neuroprotective Potential :
    • Emerging research suggests that derivatives may possess neuroprotective effects, potentially beneficial for neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions focusing on the introduction of the pentafluorosulfanyl group, which enhances its biological activity.

Synthesis Overview

  • Step 1 : Formation of the benzimidazole core.
  • Step 2 : Introduction of the pentafluorosulfanyl group through nucleophilic substitution reactions.

Q & A

Q. Advanced

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for α-glucosidase) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors) .
  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

How can contradictory spectral data (e.g., NMR shifts, elemental analysis discrepancies) be resolved?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments and verify SF₅’s deshielding effects .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., SF₅ vs. SO₃H substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .
  • Re-synthesis and Cross-Validation : Reproduce the synthesis under varied conditions to rule out artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole
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2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole

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